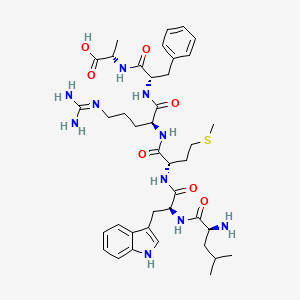

Leu-Trp-Met-Arg-Phe-Ala

Description

Properties

Molecular Formula |

C40H58N10O7S |

|---|---|

Molecular Weight |

823 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C40H58N10O7S/c1-23(2)19-28(41)34(51)49-33(21-26-22-45-29-14-9-8-13-27(26)29)38(55)48-31(16-18-58-4)36(53)47-30(15-10-17-44-40(42)43)35(52)50-32(20-25-11-6-5-7-12-25)37(54)46-24(3)39(56)57/h5-9,11-14,22-24,28,30-33,45H,10,15-21,41H2,1-4H3,(H,46,54)(H,47,53)(H,48,55)(H,49,51)(H,50,52)(H,56,57)(H4,42,43,44)/t24-,28-,30-,31-,32-,33-/m0/s1 |

InChI Key |

HMDCCIDELXBHNH-KSEFBTEXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N |

sequence |

LWMRFA |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Leu Trp Met Arg Phe Ala

Methodologies for Primary Sequence Determination

The primary structure, or the linear sequence of amino acids, is the foundational level of peptide characterization. Establishing the correct sequence of Leu-Trp-Met-Arg-Phe-Ala is achieved through a combination of chemical degradation and mass spectrometric techniques.

High-Sensitivity Stepwise Degradation Techniques Utilized for this compound Analysis

A classic and highly reliable method for determining the amino acid sequence of a peptide is Edman degradation. This technique allows for the sequential removal and identification of amino acid residues from the N-terminus of the peptide. The process involves a three-step cyclical reaction for each amino acid.

First, the peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. This reagent reacts with the free amino group of the N-terminal amino acid, Leucine in this case, to form a phenylthiocarbamoyl (PTC) derivative.

In the second step, the sample is treated with a strong anhydrous acid, such as trifluoroacetic acid. This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative, while leaving the rest of the peptide chain (Trp-Met-Arg-Phe-Ala) intact.

Finally, the unstable ATZ-amino acid is selectively extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid can then be identified using chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.

The shortened peptide is then subjected to the next cycle of the Edman degradation to identify the subsequent amino acid. For this compound, this process would be repeated six times to elucidate the complete sequence. Modern automated sequencers have achieved efficiencies of over 99% per cycle, allowing for the accurate sequencing of peptides.

| Cycle Number | Peptide Undergoing Reaction | PTH-Amino Acid Derivative Identified |

|---|---|---|

| 1 | This compound | PTH-Leucine |

| 2 | Trp-Met-Arg-Phe-Ala | PTH-Tryptophan |

| 3 | Met-Arg-Phe-Ala | PTH-Methionine |

| 4 | Arg-Phe-Ala | PTH-Arginine |

| 5 | Phe-Ala | PTH-Phenylalanine |

| 6 | Ala | PTH-Alanine |

Mass Spectrometry and Other Spectrometric Approaches for Peptide Characterization

Mass spectrometry (MS) is a powerful and sensitive technique for determining the molecular weight and sequence of peptides. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions of the peptide with minimal fragmentation. A high-resolution mass spectrometer can determine the monoisotopic mass of the protonated this compound molecule ([M+H]⁺) with high accuracy, which can be compared to the theoretical calculated mass (823.02 g/mol ) to confirm its elemental composition.

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent molecular ion of the peptide is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, generating a series of characteristic product ions. The primary types of fragment ions observed are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The resulting mass spectrum will show a series of peaks corresponding to these fragment ions. The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The tetrapeptide Met-Arg-Phe-Ala has been used as a marker and internal standard in ESI-MS and MALDI-MS studies, highlighting the utility of mass spectrometry for analyzing fragments of this sequence.

| Sequence | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| 1 | Leu: 114.09 | Ala: 72.04 |

| 2 | Trp: 300.15 | Phe-Ala: 219.10 |

| 3 | Met: 431.20 | Arg-Phe-Ala: 375.20 |

| 4 | Arg: 587.30 | Met-Arg-Phe-Ala: 506.24 |

| 5 | Phe: 734.37 | Trp-Met-Arg-Phe-Ala: 692.33 |

| 6 | Ala: 805.40 | This compound: 805.42 |

Conformational Analysis of this compound

While the primary sequence is critical, the biological activity of a peptide is dictated by its three-dimensional structure. Conformational analysis aims to describe the spatial arrangement of the peptide's atoms, including its secondary and tertiary structures.

Spectroscopic Methods for Secondary Structure Prediction

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures like α-helices, β-sheets, and random coils.

For a short, linear peptide like this compound, it is likely to exist as a flexible ensemble of conformations in solution, predominantly adopting a random coil structure. A CD spectrum indicative of a random coil typically shows a strong negative band near 198 nm. The presence of the aromatic side chains of Tryptophan and Phenylalanine can also contribute to the CD signal in the near-UV region (250-300 nm), providing information about their local environment. By analyzing the shape and magnitude of the CD spectrum, researchers can estimate the percentage of different secondary structural elements present.

| Technique | Information Obtained | Typical Spectral Features for Peptides |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Estimation of α-helix, β-sheet, and random coil content. | α-helix: Negative bands at ~222 and ~208 nm, positive band at ~193 nm. β-sheet: Negative band at ~218 nm, positive band at ~195 nm. Random Coil: Strong negative band near 198 nm. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on backbone conformation through vibrational modes of amide bonds. | Amide I band (1600-1700 cm⁻¹) position is sensitive to secondary structure. α-helix: ~1650-1658 cm⁻¹. β-sheet: ~1620-1640 cm⁻¹. Random Coil: ~1640-1648 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of one- and two-dimensional NMR experiments are performed to first assign all the proton (¹H) resonances to specific atoms in the peptide.

2D NMR experiments like Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify protons that are coupled through chemical bonds, allowing for the identification of amino acid spin systems. Once the individual amino acid residues are identified, sequential assignment is achieved using the Nuclear Overhauser Effect (NOE), observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence.

By identifying NOEs between adjacent amino acid residues (e.g., between the alpha proton of one residue and the amide proton of the next), the complete sequence of assignments can be confirmed. Crucially, NOEs between non-adjacent residues provide the long-range distance constraints that are essential for calculating the three-dimensional structure of the peptide. These experimental constraints, along with known bond lengths and angles, are used in computational molecular modeling programs to generate a family of structures consistent with the NMR data. For a flexible peptide like this compound, NMR would likely reveal a range of conformations rather than a single, rigid structure.

| Experiment | Abbreviation | Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Shows correlations between protons coupled through 2-3 bonds. Used to identify amino acid spin systems. |

| Total Correlation Spectroscopy | TOCSY | Shows correlations between all protons within a coupled spin system (i.e., within a single amino acid residue). |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Shows correlations between protons that are close in space (< 5 Å). Provides distance constraints for 3D structure calculation and sequential assignment. |

Enzymatic Modulation and Biological Degradation Pathways of Leu Trp Met Arg Phe Ala

Hydrolysis Pathways by Specific Peptidases

The breakdown of Leu-Trp-Met-Arg-Phe-Ala involves the enzymatic cleavage of its peptide bonds by various peptidases, leading to the release of smaller peptide fragments and constituent amino acids. The specific pathways of this degradation are dependent on the types of peptidases present and their substrate specificities.

Investigation of Streptococcus sanguis Peptidase Activity on this compound

While direct studies on the degradation of this compound by Streptococcus sanguis peptidases are not extensively documented in publicly available literature, the proteolytic systems of related Streptococcus species offer insights into potential degradation pathways. Streptococcus species possess a complex network of cell-envelope proteinases and intracellular peptidases that work in concert to break down proteins and peptides into smaller units for nutritional uptake.

For instance, studies on Streptococcus cremoris have revealed that the uptake of peptides is often the rate-limiting step in their utilization, with high internal peptidase activities rapidly hydrolyzing transported peptides. These peptidases can have broad substrate specificities. An intracellular endopeptidase from Streptococcus diacetylactis, for example, has been shown to be a metalloenzyme capable of hydrolyzing various peptide bonds, particularly those involving proline residues. Given the complexity of the this compound sequence, it is plausible that a consortium of peptidases from Streptococcus sanguis, including endopeptidases and various exopeptidases (aminopeptidases and carboxypeptidases), would be required for its complete hydrolysis.

Role of Carboxypeptidase Activity in this compound Metabolism

Carboxypeptidases are exopeptidases that cleave the peptide bond at the C-terminal end of a peptide or protein. wikipedia.org The C-terminal amino acid of this compound is Alanine (B10760859). Carboxypeptidases, such as Carboxypeptidase A, exhibit a preference for cleaving C-terminal residues with aromatic or branched aliphatic side chains. proteopedia.org However, their activity is not strictly limited to these residues.

The hydrolysis of this compound by a carboxypeptidase would result in the sequential release of C-terminal amino acids. The initial cleavage would release Alanine, followed by Phenylalanine, and so on. The rate and extent of this degradation would depend on the specific type of carboxypeptidase and the reaction conditions. For example, Carboxypeptidase A, a zinc-containing metalloenzyme, utilizes a catalytic mechanism involving the zinc ion to activate a water molecule for nucleophilic attack on the scissile peptide bond. proteopedia.org

Analysis of Intermediate Metabolites and Free Amino Acid Release Profiles During Degradation

The complete enzymatic hydrolysis of this compound would ultimately yield its constituent free amino acids. The process would likely involve a combination of endopeptidases, which would cleave internal peptide bonds to generate smaller peptide fragments, and exopeptidases (aminopeptidases and carboxypeptidases), which would then act on these fragments to release individual amino acids from the N- and C-termini, respectively.

A possible, though speculative, degradation pathway could involve an initial endopeptidolytic cleavage, for example, at the Arg-Phe bond, a common target for trypsin-like proteases. This would generate the fragments Leu-Trp-Met-Arg and Phe-Ala. Subsequently, aminopeptidases could act on these fragments to release Leu, Trp, Met, and Arg, while a dipeptidase or carboxypeptidase could cleave Phe-Ala into Phenylalanine and Alanine. The exact profile of released amino acids over time would be a complex function of the activities and specificities of all the enzymes involved.

| Stage of Degradation | Potential Intermediate Metabolites | Released Free Amino Acids |

| Initial Endopeptidase Action | Leu-Trp-Met-Arg, Phe-Ala | - |

| Exopeptidase Action | Leu-Trp-Met, Trp-Met, Met | Leu, Arg, Phe, Ala |

| Final Hydrolysis | - | Leu, Trp, Met, Arg, Phe, Ala |

Peptidase Inhibitory Activity of this compound

Beyond being a substrate for certain peptidases, peptides can also act as inhibitors of enzymatic activity. The interaction of this compound with Dipeptidyl Peptidase-III is of particular interest in this regard.

Dipeptidyl Peptidase-III (DPP-III) Inhibition by this compound

Dipeptidyl Peptidase-III (DPP-III) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides, typically ranging from three to ten amino acids in length. nih.gov While some literature lists this compound as a potential substrate or inhibitor of DPP-III, specific inhibitory constants or detailed studies on its inhibitory effects are not currently available.

DPP-III is known to be inhibited by a variety of compounds, including other peptides. nih.gov The inhibitory potential of a peptide is often related to its ability to bind tightly to the active site of the enzyme without being rapidly cleaved. The sequence and conformation of the peptide play a crucial role in determining its affinity for the enzyme.

Kinetic Studies and Mechanisms of DPP-III Inhibition

Kinetic studies are essential to characterize the nature of enzyme inhibition, determining whether it is competitive, non-competitive, or uncompetitive, and to quantify the inhibitor's potency (e.g., Ki value). In the absence of specific kinetic data for this compound, we can infer potential mechanisms based on studies of other peptide inhibitors of DPP-III.

Structural studies of human DPP-III in complex with various peptide substrates and inhibitors have revealed that the enzyme undergoes a significant conformational change upon ligand binding, enclosing the peptide in its binding cleft. nih.gov The N-terminus of the peptide is anchored in a specific pocket, and the peptide backbone forms several hydrogen bonds with the enzyme, positioning the scissile peptide bond near the catalytic zinc ion. nih.gov

Comparative Analysis with Related Peptide Inhibitors (e.g., Met-Arg-Phe-Ala and Arg-Phe-Ala)

The metabolic fate and biological activity of this compound are defined by its susceptibility to enzymatic action, where it primarily functions as a substrate for various peptidases. A comparative analysis with smaller, related peptide sequences such as Met-Arg-Phe-Ala (MRFA) and the Arg-Phe-Ala (RFA) motif highlights significant differences in their interaction with proteolytic enzymes.

This compound is a synthetic hexapeptide recognized as a substrate for several proteolytic enzymes, including serine proteases. biosynth.com Its structure allows it to be cleaved by peptidases, making it a useful tool in biochemical assays to determine the specificity and activity of such enzymes. biosynth.com

In contrast, the tetrapeptide Met-Arg-Phe-Ala (MRFA) exhibits a dual role. It is identified as a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE), an enzyme involved in neurological pathways. medchemexpress.combioscience.co.uk However, it also serves as a substrate for other enzymes, such as dipeptidyl peptidase III found in human erythrocytes. novoprolabs.com This dual functionality suggests that its biological role is highly dependent on the specific enzymatic context.

The tripeptide sequence Arg-Phe-Ala is not typically studied as an isolated inhibitor but forms a core component of larger, biologically active peptides. As part of the FMRFamide-like peptide (FLP) family, this motif is crucial for the peptide's function in neuromuscular signaling and other physiological processes in various organisms. nih.govfrontiersin.org The stability and activity of peptides containing this sequence are influenced by the surrounding amino acids, which dictate their susceptibility to degradation. nih.gov

The key distinction lies in their primary interaction with enzymes: this compound is predominantly a substrate designed for cleavage, whereas Met-Arg-Phe-Ala can act as a potent inhibitor for specific peptidases while being a substrate for others.

| Peptide Sequence | Primary Role in Enzymatic Reactions | Known Target Enzymes/Systems | Primary Function |

|---|---|---|---|

| This compound | Substrate | Peptidases, including serine proteases biosynth.com | Analytical reagent for measuring enzyme activity biosynth.com |

| Met-Arg-Phe-Ala (MRFA) | Competitive Inhibitor / Substrate | Enkephalin-generating endopeptidase (EGE) (inhibitor) medchemexpress.combioscience.co.uk; Dipeptidyl peptidase III (substrate) novoprolabs.com | Neuromodulation research medchemexpress.combioscience.co.uk |

| Arg-Phe-Ala (RFA) | Active Motif | Component of larger FMRFamide-related peptides (FaRPs) nih.govfrontiersin.org | Core sequence for biological activity in neuropeptides |

Cellular Uptake and Transport Mechanisms for Oligopeptides

The entry of oligopeptides like this compound into cells is a critical step for their biological activity and subsequent degradation. This process is governed by several distinct transport mechanisms designed to move peptides across the plasma membrane.

Mechanisms of Peptide Transport into Cellular Systems

The cellular uptake of oligopeptides is multifaceted, relying on mechanisms that vary based on the peptide's size, charge, and concentration, as well as the specific cell type. For a hexapeptide such as this compound, which is related to the FMRFamide family of neuropeptides, transport is likely mediated by endocytic pathways. nih.govwikipedia.org

Endocytosis is a primary mechanism for the internalization of larger peptides and neuropeptides. nih.gov This energy-dependent process involves the engulfment of the peptide by the cell membrane to form an intracellular vesicle. Key forms of endocytosis relevant to peptide uptake include:

Clathrin-Mediated Endocytosis: This pathway involves the binding of the peptide to a surface receptor, which then clusters in clathrin-coated pits that invaginate to form vesicles. nih.govwikipedia.org This is a common route for the internalization of neuropeptide-receptor complexes, which allows the cell to regulate its response to signaling molecules. nih.gov

Bulk Endocytosis: During periods of high secretory activity, cells can internalize larger portions of the plasma membrane, capturing extracellular fluid and solutes, including peptides. nih.gov

Direct Penetration has been suggested for certain classes of peptides, particularly cell-penetrating peptides (CPPs). nih.gov Many CPPs are rich in basic amino acids like arginine, a key component of this compound. nih.gov These peptides can interact directly with the lipid bilayer of the cell membrane, creating transient pores or destabilizing the membrane to gain entry into the cytoplasm. mdpi.com

The specific pathway utilized by this compound would likely depend on its concentration and whether it binds to a specific cell surface receptor. As a member of a neuropeptide family, its uptake in neuronal cells is probably linked to receptor-mediated endocytosis, a process that is crucial for regulating peptidergic neurotransmission. nih.gov

| Transport Mechanism | Description | Peptide Characteristics | Energy Dependence |

|---|---|---|---|

| Clathrin-Mediated Endocytosis | Receptor-dependent process involving the formation of clathrin-coated vesicles. nih.govwikipedia.org | Typically larger peptides, neuropeptides that bind to specific receptors. | Yes |

| Bulk Endocytosis | Nonspecific internalization of large segments of the plasma membrane. nih.gov | High concentrations of extracellular peptides. | Yes |

| Direct Penetration | Translocation directly across the lipid bilayer, often involving membrane destabilization. nih.gov | Cell-penetrating peptides (CPPs), often cationic (rich in Arg, Lys). nih.gov | No |

| Peptide Transporters (e.g., PEPT family) | Carrier-mediated transport, typically proton-coupled. | Primarily di- and tripeptides. | Yes (relies on proton gradient) |

Structure Activity Relationship Sar Studies of Leu Trp Met Arg Phe Ala

Contribution of Individual Amino Acid Residues to Bioactivity

The specific biological function of Leu-Trp-Met-Arg-Phe-Ala is determined by the unique physicochemical properties of each amino acid side chain and their collective arrangement. The sequence combines hydrophobic, aromatic, and positively charged residues, creating a chemically diverse molecule capable of specific molecular interactions.

A summary of the properties of the amino acid residues in this compound is presented below.

| Residue Position | Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |

| 1 | Leucine | Leu | L | Nonpolar, Aliphatic |

| 2 | Tryptophan | Trp | W | Aromatic, Nonpolar |

| 3 | Methionine | Met | M | Nonpolar, Sulfur-containing |

| 4 | Arginine | Arg | R | Basic, Positively Charged |

| 5 | Phenylalanine | Phe | F | Aromatic, Nonpolar |

| 6 | Alanine (B10760859) | Ala | A | Nonpolar, Aliphatic |

Role of Leucine (Leu) and Tryptophan (Trp) Residues

The N-terminal region of the peptide is characterized by two large, hydrophobic residues: Leucine and Tryptophan. Leucine, with its isobutyl side chain, is a strongly hydrophobic amino acid that typically participates in hydrophobic interactions, contributing to the core structure of proteins or binding to hydrophobic pockets in receptors or enzymes. technologynetworks.com

Tryptophan is the largest of the standard amino acids and possesses a bulky indole (B1671886) side chain. ncert.nic.in This aromatic system can engage in π-π stacking interactions with other aromatic residues, such as the Phenylalanine at position 5. In many bioactive peptides, Tryptophan residues are critical for receptor binding and are often considered "hot spots" for protein-protein interactions. nih.gov Its large size and hydrophobicity are essential for creating a specific surface for molecular recognition.

Significance of Methionine (Met) and Arginine (Arg) Residues

Located at the third position, Methionine is a nonpolar, sulfur-containing amino acid. technologynetworks.com Its flexible side chain can adapt to various binding environments. In studies of the related neuropeptide FMRFamide (Phe-Met-Arg-Phe-amide), the Methionine residue was found to be important for activating receptors that mediate inhibitory responses in neurons. nih.gov Substitution of Methionine with the structurally similar Leucine (as in FLRFamide) maintained this inhibitory activity, suggesting that a large hydrophobic residue at this position is a key determinant for this specific function. nih.gov

Arginine, at the fourth position, is a pivotal residue for the peptide's bioactivity. Its guanidinium (B1211019) side chain is positively charged under physiological conditions, allowing it to form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a binding partner. nih.gov This electrostatic interaction is often a primary anchor point for peptide-receptor binding. SAR studies on other RFamide-related peptides have demonstrated that the Arginine residue is absolutely essential for activity; its replacement with Alanine, for example, completely abolishes the peptide's biological effect. nih.gov This highlights the indispensable role of the positive charge at this position for receptor recognition and activation.

Impact of Phenylalanine (Phe) and Alanine (Ala) Residues

The C-terminal end of the peptide features Phenylalanine and Alanine. Phenylalanine, an aromatic amino acid, is crucial for the activity of many neuropeptides. In studies on FMRFamide analogues acting on snail neurons, the Phenylalanine residue was shown to be essential for activating receptors that mediate excitatory responses. nih.gov This suggests its aromatic ring is a key pharmacophoric element that directly interacts with the receptor's binding site.

Influence of Peptide Length and Sequence Context on Functional Properties

The length of a peptide is a critical factor for its biological activity. For many neuropeptides and enzyme substrates, a minimum sequence length is required to achieve the correct orientation and number of contact points for effective binding.

Studies on FMRFamide and its analogues have shown that peptide length is vital for function. While the tetrapeptide FMRFamide is highly active, shorter fragments are often not. For instance, the tripeptide MRFamide (Met-Arg-Phe-amide) was found to be inactive on the same neurons where FMRFamide produced a strong response. nih.gov This demonstrates that the N-terminal Phenylalanine in FMRFamide is necessary for its activity, establishing that a tetrapeptide sequence is the minimum requirement for biological function in that system.

By analogy, the full six-amino-acid sequence of this compound is likely necessary for its optimal recognition as a substrate by specific peptidases. Truncation from the N-terminus, removing the bulky hydrophobic Leu and Trp residues, would significantly alter its binding affinity and specificity. The extended N-terminal sequence (Leu-Trp-) likely serves to properly position the core Met-Arg-Phe-Ala sequence within the active site of its target enzyme or receptor.

The table below summarizes findings from SAR studies on FMRFamide analogues, which provides insight into the importance of specific residues and peptide length, relevant to this compound.

| Peptide Analogue | Sequence | Key Finding | Implication for SAR |

| FMRFamide | Phe-Met-Arg-Phe-NH₂ | Active (Excitation & Inhibition) | Baseline activity |

| FLRFamide | Phe-Leu-Arg-Phe-NH₂ | Active (Excitation & Inhibition) | Met and Leu are functionally similar at position 2 |

| MRFamide | Met-Arg-Phe-NH₂ | Inactive | N-terminal residue is critical; minimum length required |

| LRFamide | Leu-Arg-Phe-NH₂ | Inactive | N-terminal residue is critical; minimum length required |

Conformational Determinants Underlying Bioactivity

For a peptide to be biologically active, it must adopt a specific three-dimensional shape, or conformation, that is complementary to its binding target. This "bioactive conformation" is determined by the peptide's amino acid sequence and is often stabilized by intramolecular interactions, such as hydrogen bonds.

Bioactive peptides frequently adopt ordered secondary structures like β-turns or helices, particularly within the receptor-bound state. The sequence -Phe-Arg-Trp-, which is similar to the -Phe-Arg- motif in the subject peptide, is a known component of the pharmacophore for melanocortin receptors, where it is stabilized in a β-turn structure that is critical for receptor activation. nih.gov Given the presence of bulky aromatic residues (Trp and Phe) and the charged Arginine, it is highly probable that this compound also forms a turn-like conformation, bringing distant parts of the peptide into spatial proximity to form a cohesive binding surface.

However, flexibility can be as important as structure. Many peptides are conformationally disordered in solution and only adopt their active shape upon binding to a receptor, a process known as induced fit. nih.gov The ability of the peptide backbone to remain flexible allows it to adapt to the specific geometry of a binding pocket. Conformational studies on similar chemotactic peptides have shown that a flexible backbone is a critical feature for bioactivity. illinois.edu Therefore, the biological function of this compound likely depends on a delicate balance between conformational pre-organization and the flexibility required for adaptive binding to its physiological target.

Molecular Interactions and Binding Mechanisms of Leu Trp Met Arg Phe Ala

Receptor Binding Studies

The biological activity of a peptide is intrinsically linked to its ability to bind to specific receptors. The affinity and mode of binding are determined by the peptide's primary sequence and three-dimensional conformation, which allow for precise interactions with the receptor's active site.

Dipeptidyl Peptidase-III (DPP3) is a zinc-dependent exopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides. ethz.ch The interaction between a peptide substrate and the DPP3 active site is a complex process involving specific residues from the enzyme. The active site of human DPP3 contains a catalytic zinc ion coordinated by specific histidine and aspartic acid residues within conserved motifs. ethz.ch The enzyme's structure is composed of two domains, with the substrate primarily interacting with the lower domain. ethz.ch

For peptide substrates, it has been suggested that the length of the peptide influences its positioning within the active site. Specifically, hexa- and hepta-peptides are thought to interact with the Arginine residue at position 674 (Arg-674) of the enzyme. ethz.ch Longer substrates, up to ten amino acids in length, may interact with other arginine residues such as Arg-671 or Arg-664. ethz.ch Therefore, Leu-Trp-Met-Arg-Phe-Ala, as a hexapeptide, is proposed to bind in a manner that involves Arg-674, facilitating its cleavage. The enzyme accommodates the N-terminal portion of the peptide for the hydrolytic cleavage of the first two amino acids.

| Enzyme | Peptide Length | Proposed Interacting Residue(s) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-III (DPP3) | 6-7 amino acids (e.g., this compound) | Arg-674 | ethz.ch |

| Dipeptidyl Peptidase-III (DPP3) | Up to 10 amino acids | Arg-671 or Arg-664 | ethz.ch |

Beyond its role as a substrate for DPP3, this compound is recognized as a substrate for a broader range of peptidases and proteolytic enzymes. biosynth.com Its specific sequence makes it a useful analytical tool for determining the specificities of these enzymes. biosynth.com Furthermore, it has been utilized in assays to measure the activity of amyloid proteins, suggesting a potential interaction with these protein aggregates. biosynth.com The amino acids Tryptophan (Trp), Methionine (Met), and Phenylalanine (Phe) are considered important for many protein-protein interactions. nih.gov These residues are often found at the interface of protein complexes and can be targeted to modulate protein function. nih.gov

Metal Ion Coordination and Chelation Properties

Peptides are excellent ligands for metal ions, with coordination possible through backbone amide groups and specific amino acid side chains. nih.gov The presence of functional groups such as the sulfur in Methionine, the indole (B1671886) ring in Tryptophan, and the guanidinium (B1211019) group in Arginine provides this compound with multiple potential sites for metal chelation.

Studies on related peptides have provided significant insight into the gas-phase formation of metal-peptide complexes. Electrospraying solutions containing Lanthanum (III) ions (La³⁺) and peptides containing an arginine residue has been shown to generate gas-phase [La(peptide)]³⁺ complexes. acs.orgnih.gov Research on the tetrapeptide Leu-Trp-Met-Arg demonstrated the formation of such complexes. acs.orgnih.gov The presence of arginine appears to be crucial for the observation of these complexes in the gas phase. acs.orgnih.gov By analyzing the relative abundances of hydrated complexes, [La(peptide)(H₂O)ₙ]³⁺, and assuming a coordination number of eight for La³⁺, the number of binding sites provided by the peptide can be deduced. acs.orgnih.gov

For the related tetrapeptide Leu-Trp-Met-Arg, it was determined that it provides seven binding sites for the La³⁺ ion. acs.orgnih.gov This indicates a multidentate coordination involving several atoms within the peptide structure. The coordination sites are believed to include five oxygen atoms from the peptide backbone, the sulfur atom from the Methionine side chain, and the indole group of the Tryptophan residue. acs.org The involvement of the Tryptophan's indole π-system is a notable finding, as it is a more powerful electron donor than the phenyl ring of Phenylalanine, providing extra stabilization to the metal-peptide complex. acs.org Density Functional Theory (DFT) calculations support this, showing that the silver ion affinity of Tryptophan is significantly higher than that of Phenylalanine. acs.org In general, metal ion coordination often begins at the N-terminal amino nitrogen, with subsequent involvement of carbonyl oxygens and deprotonated amide nitrogens at higher pH values. researchgate.net

| Related Peptide | Metal Ion | Deduced Binding Sites | Identified Coordination Sites | Reference |

|---|---|---|---|---|

| Leu-Trp-Met-Arg | Lanthanum (III) (La³⁺) | 7 | 5 oxygen atoms, 1 sulfur atom (Met), indole group (Trp) | acs.orgnih.gov |

| Met-Arg-Phe-Ala | Lanthanum (III) (La³⁺) | 6 | Not fully specified, but lacks the indole group contribution | acs.orgnih.gov |

Interactions with Macromolecular Assemblies and Protein Surfaces

The interaction of this compound with larger biological structures like protein surfaces is governed by the physicochemical properties of its constituent amino acids. wikipedia.org The peptide contains a mix of hydrophobic (Leucine, Phenylalanine), aromatic (Tryptophan, Phenylalanine), and basic (Arginine) residues, enabling a variety of non-covalent interactions. khanacademy.org

The hydrophobic residues Leucine and Phenylalanine, along with Tryptophan, tend to participate in hydrophobic interactions, which are a major driving force for protein folding and protein-protein interactions. wikipedia.org These residues are often buried within the core of a protein or at the interface between protein subunits to minimize contact with the aqueous environment. wikipedia.org

The aromatic side chains of Tryptophan and Phenylalanine are frequently involved in π-interactions, including π-π stacking and cation-π interactions. acs.orgresearchgate.net The Tryptophan residue, in particular, is crucial for such interactions which are vital for protein structure and ligand binding. acs.orgresearchgate.net The positively charged guanidinium group of Arginine is well-suited to form strong electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., Aspartate, Glutamate) on a protein surface. These varied interaction capabilities suggest that this compound can bind to protein surfaces through a combination of hydrophobic, aromatic, and electrostatic forces, contributing to the stability of protein-peptide complexes. nih.gov

Advanced Computational and Modeling Approaches for Leu Trp Met Arg Phe Ala Research

Density Functional Theory (DFT) Calculations for Peptide Interactions and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as peptides. DFT calculations are instrumental in understanding the fundamental interactions that govern the stability and reactivity of Leu-Trp-Met-Arg-Phe-Ala. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and the energies associated with different conformations.

In the context of this compound, DFT is applied to:

Analyze Intramolecular Interactions: The stability of the peptide's three-dimensional structure is determined by a complex network of intramolecular hydrogen bonds, van der Waals forces, and electrostatic interactions between its constituent amino acid residues. DFT can quantify the strength of these interactions, for example, the hydrogen bond between the backbone amide of one residue and the carbonyl group of another. The side chains of Tryptophan, Phenylalanine, and Arginine are particularly important, as they can engage in strong non-covalent interactions like cation-π and π-π stacking, which significantly influence the peptide's preferred conformation. researchgate.net

Determine Conformational Energies: DFT calculations can determine the relative energies of different conformers of the peptide, helping to identify the most stable, low-energy structures. This is crucial for understanding which shapes the peptide is likely to adopt in a biological environment.

Study Interactions with Metal Ions: The interaction of peptides with metal ions is critical for many biological functions. DFT has been used to study the coordination of copper(II) ions with individual amino acids like Arginine, Tryptophan, Methionine, Phenylalanine, and Leucine. acs.orgacs.org These studies show that the amino acid side chains and backbone groups can form stable complexes with metal ions, and DFT can elucidate the geometry and binding energy of these interactions. acs.orgacs.org This knowledge is transferable to understanding how this compound might interact with metallic cofactors or ions in physiological systems.

Table 1: Application of DFT to Analyze Interactions in this compound

| Interaction Type | Residues Involved (Example) | Information Gained from DFT |

| Cation-π | Arginine (+) and Tryptophan/Phenylalanine (π system) | Binding energy, optimal geometry, electronic charge distribution. |

| π-π Stacking | Tryptophan and Phenylalanine | Interaction strength, preferred orientation (e.g., parallel-displaced). |

| Hydrogen Bonding | Backbone N-H and C=O groups; Side chains (e.g., Arg, Trp) | Bond strength, bond length, vibrational frequencies. |

| Metal Coordination | Methionine (Sulfur), Arginine (N), Backbone Carbonyl (O) with a metal ion | Coordination geometry, binding affinity, changes in electronic structure. acs.orgacs.org |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the peptide's dynamic behavior over time, offering insights into its flexibility, conformational changes, and interactions with other molecules. researchgate.net

For this compound, MD simulations are employed to:

Explore Conformational Landscape: Unlike static DFT calculations, MD simulations reveal how the peptide folds and flexes in solution. dtic.mil Starting from an initial structure, the simulation can explore a wide range of possible conformations, identifying the most populated and functionally relevant shapes. This is critical for understanding how the peptide might adapt its structure to bind to a biological target.

Analyze Solvent Effects: MD simulations explicitly model the surrounding environment, such as water molecules and ions. This allows researchers to study how the solvent influences the peptide's structure and dynamics, for instance, through the formation of hydration shells around charged residues like Arginine.

Simulate Ligand Binding: One of the most powerful applications of MD is to simulate the process of a ligand (in this case, the peptide) binding to its receptor. By placing the peptide near a target protein in a simulated environment, researchers can observe the binding process, identify the key amino acid residues involved in the interaction, and calculate the binding free energy. This information is invaluable for understanding the peptide's mechanism of action and for designing more potent analogues. For example, the fragment Met-Arg-Phe-Ala has been used as a marker for sequencing tetrapeptides and in ligand binding assays. scientificlabs.com

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Choice |

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Solvent Model | Representation of the solvent (e.g., water). | Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | 300 K, 1 bar (to mimic physiological conditions) |

| Analysis Output | Data extracted from the simulation trajectory. | Root Mean Square Deviation (RMSD), Radius of Gyration, Hydrogen Bond Analysis, Principal Component Analysis (PCA) |

In Silico Prediction of Peptide Bioactivity and Enzyme Inhibitory Potential

In silico methods leverage computational algorithms and databases to predict the biological activities of peptides based on their amino acid sequence and physicochemical properties. These predictive tools offer a rapid and cost-effective way to screen peptides for potential therapeutic applications before undertaking expensive and time-consuming experimental validation. nih.gov

For this compound, in silico prediction tools can be used to:

Identify Potential Bioactivities: Numerous web servers and software tools can predict a wide range of activities, including antimicrobial, antihypertensive (e.g., ACE inhibitory), antioxidant, and anticancer properties. mdpi.com These tools often use machine learning models trained on large datasets of peptides with known activities. The presence of aromatic residues like Phenylalanine and Tryptophan, and the basic residue Arginine, are often associated with specific bioactivities. nih.gov

Predict Enzyme Inhibitory Potential: The peptide can be screened against databases of enzyme active sites to predict potential inhibitory activity. Molecular docking, a key in silico technique, can be used to model the binding of this compound into the active site of a target enzyme. For example, studies on other peptides have shown that the presence of Arginine can be important for potent ACE inhibition. nih.gov The shorter fragment, Met-Arg-Phe-Ala, has been identified as a competitive inhibitor of an enkephalin-generating endopeptidase. novoprolabs.com This suggests the full hexapeptide may also have enzyme inhibitory roles.

Evaluate Physicochemical Properties: Tools can predict properties like solubility, stability, and potential for aggregation, which are crucial for drug development. researchgate.net

Table 3: In Silico Bioactivity Prediction for this compound

| Prediction Tool/Server | Predicted Bioactivity | Basis of Prediction |

| BIOPEP-UWM | Dipeptidyl peptidase IV (DPP-IV) inhibitor, ACE inhibitor, Antioxidant | Frequency of bioactive fragments in the sequence. researchgate.net |

| ACPred / MLACP | Anticancer potential | Machine learning models based on amino acid composition and sequence features. mdpi.com |

| ToxinPred | Toxicity assessment | Prediction of toxicity based on the physicochemical properties of the peptide. mdpi.com |

| Molecular Docking (e.g., AutoDock) | Enzyme Inhibition (e.g., Endopeptidase) | Simulates the binding pose and estimates the binding affinity of the peptide to a specific enzyme target. nih.gov |

Applications of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are transforming peptide research by enabling the analysis of complex datasets and the development of predictive models with high accuracy. scispace.com These technologies are applied across the entire pipeline of peptide discovery and design.

In the study of this compound and similar peptides, AI and ML are used for:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural or physicochemical features of a series of peptides with their biological activity. For this compound, a QSAR model could be developed by creating analogues with single amino acid substitutions and training a model to predict how these changes affect a specific activity, such as receptor binding affinity.

Generative Models for Peptide Design: Advanced AI techniques, such as generative adversarial networks (GANs), can design entirely new peptide sequences with desired properties. scispace.com Starting with a template like this compound, a generative model could suggest modifications to enhance its stability, increase its bioactivity, or reduce potential toxicity.

Accelerating Simulations: AI and ML can be used to enhance the efficiency of computational methods like MD simulations. For instance, ML models can learn from initial short simulations to predict the long-timescale behavior of a peptide, significantly reducing the required computational resources.

Table 4: AI and Machine Learning Applications in this compound Research

| AI/ML Application | Description | Potential Outcome for this compound |

| QSAR Modeling | Correlates peptide structure with biological activity. | A predictive model for identifying which residues are most critical for the peptide's function. |

| Generative Peptide Design | Creates novel peptide sequences with optimized properties. | Design of new hexapeptides based on the this compound scaffold with improved therapeutic potential. |

| Active Learning | Iteratively guides experiments or simulations to efficiently explore the chemical space. | Efficiently identifies the most promising modifications to the peptide sequence to improve its activity. scispace.com |

| Property Prediction | Deep learning models predict physicochemical and biological properties from the sequence. | Rapid screening of peptide variants for properties like solubility, cell penetration, and bioactivity. |

Design and Synthesis of Leu Trp Met Arg Phe Ala Analogs

Rational Design Strategies for Modulating Activity or Enhancing Stability

Rational design is a key approach in peptide drug discovery, aiming to modify a lead compound like Leu-Trp-Met-Arg-Phe-Ala to improve its therapeutic properties. These strategies are often guided by structure-activity relationship (SAR) studies, which seek to understand how specific amino acid residues contribute to the peptide's function. nih.gov

Key rational design strategies include:

Alanine (B10760859) Scanning: This technique involves systematically replacing each amino acid residue of the parent peptide with alanine. The resulting change in biological activity can help identify critical residues for receptor binding and signal transduction. For instance, replacing a key residue in a peptide sequence with alanine can lead to a significant decrease in potency, highlighting its importance. nih.gov

Amino Acid Substitution: Based on SAR data, specific amino acids can be replaced with other natural or non-natural amino acids to enhance desired properties. For example, replacing a hydrophobic residue like Leucine with another hydrophobic residue such as Norleucine (Nle) can sometimes improve stability without significantly altering activity. nih.gov Similarly, substituting Phenylalanine with Tryptophan has been shown in some peptides to increase receptor binding and biological potency. nih.gov

Pharmacophore-Guided Design: The core sequence of amino acids responsible for the biological activity of a peptide is known as the pharmacophore. For many biologically active peptides, a core sequence, such as His-Phe-Arg-Trp in melanocortin agonists, is essential for receptor interaction. nih.gov Design strategies often focus on modifying the amino acids within and around this core to fine-tune activity and selectivity.

The following table illustrates a hypothetical structure-activity relationship study for this compound, demonstrating how different substitutions might affect its biological activity.

| Analog | Modification | Relative Activity (%) | Objective |

| Parent Peptide | This compound | 100 | Baseline |

| Analog 1 | Ala -Trp-Met-Arg-Phe-Ala | 20 | Identify importance of Leu at position 1 |

| Analog 2 | Leu-Ala -Met-Arg-Phe-Ala | 5 | Identify importance of Trp at position 2 |

| Analog 3 | Leu-Trp-Nle -Arg-Phe-Ala | 95 | Enhance stability with minimal activity change |

| Analog 4 | Leu-Trp-Met-Lys -Phe-Ala | 70 | Modulate charge and receptor interaction |

| Analog 5 | Leu-Trp-Met-Arg-Tyr -Ala | 110 | Enhance binding through additional interactions |

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Analog Generation

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for generating peptide analogs. google.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov

The general workflow for SPPS includes:

Resin Selection: The process begins with a solid support, often a polystyrene-based resin, functionalized with a linker. nih.gov

First Amino Acid Attachment: The C-terminal amino acid of the desired peptide (in this case, Alanine) is attached to the resin.

Deprotection: The N-terminal protecting group (commonly the Fmoc group) of the attached amino acid is removed. google.com

Coupling: The next amino acid in the sequence, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the preceding amino acid.

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full peptide is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

SPPS is highly amenable to automation, allowing for the rapid synthesis of a large number of peptide analogs for screening and optimization. google.com

Incorporation of Non-Canonical Amino Acids and Chemical Modifications

To further enhance the properties of this compound, non-canonical amino acids (ncAAs) can be incorporated into its sequence. acs.org These are amino acids that are not among the 20 common proteinogenic amino acids. wikipedia.org The inclusion of ncAAs can introduce novel chemical functionalities, improve stability, and alter the peptide's conformation. acs.org

Methods for incorporating ncAAs include:

Direct use in SPPS: Many ncAAs are commercially available and can be used directly in SPPS protocols in the same manner as standard amino acids. mdpi.com

Post-synthesis Modification: Chemical modifications can be introduced after the peptide has been synthesized. For example, a specific amino acid with a reactive side chain can be incorporated, which is then modified in a subsequent chemical reaction.

The table below provides examples of non-canonical amino acids and their potential applications in modifying the this compound peptide.

| Non-Canonical Amino Acid (ncAA) | Potential Incorporation Site | Purpose of Modification |

| Norleucine (Nle) | Replace Met | Improve oxidative stability |

| D-Alanine (D-Ala) | Replace Ala | Increase resistance to proteolytic degradation |

| p-Cl-Phenylalanine | Replace Phe | Enhance hydrophobic interactions and binding affinity |

| N-methyl-Arginine | Replace Arg | Restrict backbone flexibility and improve stability |

Note: This table provides illustrative examples of how non-canonical amino acids could be used to modify the target peptide based on general principles of peptide chemistry.

Strategies for Enhancing Peptide Stability (e.g., Cyclization)

A significant challenge in the development of peptide-based therapeutics is their typically short half-life in vivo due to degradation by proteases. Several strategies can be employed to enhance the stability of this compound analogs.

Incorporation of D-amino acids: Replacing one or more L-amino acids with their D-enantiomers can make the peptide less recognizable to proteases, thereby increasing its stability. mdpi.com

N- and C-terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can prevent degradation by exopeptidases.

Cyclization: Converting the linear peptide into a cyclic structure can significantly enhance its stability by making it conformationally constrained and less susceptible to enzymatic cleavage. mdpi.com Cyclization can be achieved through various methods, including:

Head-to-tail cyclization: Forming an amide bond between the N-terminal and C-terminal residues.

Side-chain cyclization: Creating a covalent bond between the side chains of two amino acids within the sequence.

These modifications can lead to analogs with improved pharmacokinetic properties, making them more suitable for therapeutic applications.

Future Directions in Leu Trp Met Arg Phe Ala Research

Elucidating Undiscovered Biological Roles and Pathways

A primary avenue for future research will be the comprehensive characterization of the biological roles and signaling pathways associated with Leu-Trp-Met-Arg-Phe-Ala. Given its structural similarity to other RFamide peptides, it is plausible that this peptide is involved in neuroendocrine regulation, behavioral modulation, and sensory processing. nih.gov

Key research questions will revolve around identifying the specific receptors to which this compound binds and the subsequent intracellular signaling cascades that are activated. The RFamide peptide family interacts with a range of G protein-coupled receptors (GPCRs), and identifying the cognate receptor for this specific hexapeptide is a critical first step. frontiersin.orgnih.gov Techniques such as receptor binding assays and functional cellular assays using libraries of known and orphan GPCRs will be instrumental in this "deorphanization" process.

Once a receptor is identified, downstream pathway analysis can be conducted. This will involve investigating the coupling of the receptor to various G proteins (e.g., Gαi/o, Gαq/11, Gαs) and the subsequent effects on second messengers like cyclic AMP (cAMP) and intracellular calcium. Unraveling these pathways is essential for understanding how the peptide exerts its physiological effects.

Furthermore, the tissue distribution of both the peptide and its receptor(s) will provide crucial clues about its function. Techniques like immunohistochemistry and in situ hybridization can map their expression in the central nervous system and peripheral tissues. Based on the functions of other RFamide peptides, potential roles for this compound could include the regulation of reproductive processes, energy homeostasis, and pain perception. nih.govnih.gov Future studies should aim to investigate these and other potential functions through in vivo and in vitro models.

Table 1: Potential Biological Roles of this compound Based on RFamide Peptide Family Functions

| Potential Biological Role | Associated RFamide Peptide Subgroups | Key Physiological Processes |

| Neuroendocrine Regulation | Gonadotropin-inhibitory hormone (GnIH) group, Prolactin-releasing peptide (PrRP) group | Regulation of the hypothalamic-pituitary-gonadal axis, control of hormone release. nih.govnih.gov |

| Energy Homeostasis | 26RFa/QRFP group, Neuropeptide FF (NPFF) group | Regulation of appetite, energy expenditure, and body weight. nih.gov |

| Pain Modulation | Neuropeptide FF (NPFF) group | Modulation of nociceptive pathways and opioid signaling. nih.gov |

| Cardiovascular Function | FMRFamide, 26RFa/QRFP group | Regulation of heart rate and blood pressure. nih.govwikipedia.org |

| Behavior and Locomotion | Neuropeptide FF (NPFF) group, 26RFa/QRFP group | Influence on locomotor activity and various behaviors. nih.gov |

This table is interactive and can be sorted by column.

Development of Novel Research Tools and Probes Derived from this compound

Advancing the understanding of this compound will heavily rely on the development of specialized research tools and probes. These tools are essential for studying the peptide's distribution, receptor interactions, and functional dynamics in complex biological systems.

One critical area of development will be the creation of highly specific antibodies against this compound. These antibodies will be invaluable for techniques such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) to quantify the peptide in tissue extracts and biological fluids. They will also be crucial for immunohistochemistry to visualize the localization of the peptide within specific neuronal populations and other cell types.

Furthermore, the synthesis of fluorescently labeled or biotinylated analogs of this compound will enable direct visualization of its binding to receptors on living cells and in tissue sections. These probes can be used in fluorescence microscopy and flow cytometry to study receptor distribution and trafficking.

Another important avenue is the development of selective agonists and antagonists for the peptide's receptor. Once the receptor is identified, structure-activity relationship (SAR) studies can be conducted to design molecules that either mimic or block the action of the endogenous peptide. These pharmacological tools will be essential for probing the physiological roles of the this compound signaling system in vivo.

Finally, the creation of genetically encoded tools, such as fluorescent biosensors for the peptide or its receptor, could provide real-time insights into the dynamics of peptide release and receptor activation in living organisms. These advanced probes will be instrumental in dissecting the precise temporal and spatial aspects of this compound signaling.

Table 2: Potential Research Tools and Probes for Studying this compound

| Tool/Probe Type | Application | Potential Research Insights |

| Specific Antibodies | RIA, ELISA, Immunohistochemistry | Quantification and localization of the peptide in tissues and fluids. |

| Labeled Peptide Analogs | Fluorescence Microscopy, Flow Cytometry | Visualization of receptor binding and trafficking. |

| Selective Agonists/Antagonists | In vivo and in vitro functional assays | Elucidation of the physiological roles of the peptide-receptor system. |

| Genetically Encoded Biosensors | Live-cell imaging, in vivo imaging | Real-time monitoring of peptide release and receptor activation. |

This table is interactive and can be sorted by column.

Integration with Multi-Omics Data for Systems-Level Understanding of Peptide Function

A systems-level understanding of this compound function will require the integration of data from various "omics" platforms. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological processes influenced by this peptide. biocompare.comthermofisher.com

Transcriptomic studies, such as RNA sequencing, can be used to identify changes in gene expression in response to treatment with this compound. This can help to uncover the downstream signaling pathways and cellular processes regulated by the peptide. For example, identifying upregulated or downregulated genes in specific cell types can provide clues about the peptide's role in processes like cell proliferation, differentiation, or metabolism.

Proteomic analyses, using techniques like mass spectrometry, can identify changes in the protein landscape of cells or tissues following peptide stimulation. wisc.edu This can reveal alterations in protein expression, post-translational modifications, and protein-protein interactions that are part of the peptide's mechanism of action.

Metabolomic studies can be employed to investigate the effects of this compound on cellular metabolism. By measuring changes in the levels of various metabolites, researchers can determine if the peptide plays a role in metabolic pathways such as glucose utilization, lipid metabolism, or amino acid synthesis.

The integration of these multi-omics datasets will be crucial for constructing comprehensive models of the this compound signaling network. mdpi.com This will allow for a more complete understanding of how this peptide functions within the broader context of the organism's physiology and how it may contribute to health and disease.

Table 3: Multi-Omics Approaches for a Systems-Level Understanding of this compound

| Omics Approach | Data Generated | Potential Insights into Peptide Function |

| Transcriptomics (RNA-Seq) | Gene expression profiles | Identification of downstream signaling pathways and regulated cellular processes. |

| Proteomics (Mass Spectrometry) | Protein expression, modifications, and interactions | Elucidation of the molecular mechanisms of action. |

| Metabolomics | Metabolite profiles | Understanding the role of the peptide in cellular metabolism. |

| Genomics | Genetic variations in the peptide or receptor genes | Association with specific physiological traits or disease susceptibility. |

This table is interactive and can be sorted by column.

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for structural characterization of "Leu-Trp-Met-Arg-Phe-Ala"?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for dynamic structural insights, X-ray crystallography for high-resolution static structures, and circular dichroism (CD) to assess conformational changes under varying pH or solvent conditions. Validate computational predictions (e.g., molecular dynamics simulations) with empirical data .

- Data Contradictions : Address discrepancies between computational models and experimental results by cross-referencing solvent parameters and temperature controls in both setups .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this hexapeptide to minimize truncation products?

- Methodology : Employ orthogonal protecting groups (e.g., Fmoc for Arg side chains) and optimize coupling cycles using real-time monitoring (e.g., ninhydrin tests). Purify via reversed-phase HPLC with gradient elution, and validate purity using MALDI-TOF mass spectrometry .

- Troubleshooting : If truncated sequences dominate, re-evaluate resin swelling efficiency or deprotection kinetics .

Q. What in vitro assays are suitable for preliminary functional screening of "this compound"?

- Methodology : Use surface plasmon resonance (SPR) for binding affinity studies with putative targets (e.g., GPCRs) and cell-based assays (e.g., calcium flux measurements) for activity profiling. Include negative controls (scrambled sequences) to rule out nonspecific interactions .

Advanced Research Questions

Q. How should conflicting reports about the peptide’s role in oxidative stress modulation be reconciled?

- Methodology : Replicate experiments under standardized conditions (e.g., identical cell lines, ROS detection kits). Perform meta-analysis of published data using PRISMA guidelines, focusing on variables like peptide concentration thresholds and assay sensitivity ranges .

- Resolution : Use orthogonal assays (e.g., electron paramagnetic resonance vs. fluorescent probes) to confirm/disprove mechanisms .

Q. What strategies validate the peptide’s intracellular delivery efficiency in live-cell imaging studies?

- Methodology : Label the peptide with fluorophores (e.g., FITC) and quantify uptake via flow cytometry. Compare delivery vehicles (e.g., cell-penetrating peptides vs. lipid nanoparticles) using confocal microscopy with organelle-specific markers .

- Pitfalls : Account for fluorophore-induced aggregation artifacts by correlating fluorescence intensity with functional readouts (e.g., target binding) .

Q. How can proteolytic stability be enhanced without compromising bioactivity?

- Methodology : Introduce non-natural amino acids (e.g., D-enantiomers at cleavage-prone sites) or cyclization via disulfide bonds. Validate stability in serum-containing media using LC-MS/MS and correlate with activity assays (e.g., IC50 shifts) .

- Trade-offs : Balance steric hindrance from modifications against target binding kinetics using SPR .

Data Integration & Theoretical Frameworks

Q. What computational tools integrate structural and functional data to predict the peptide’s interaction networks?

- Methodology : Combine molecular docking (AutoDock Vina) with protein-protein interaction databases (STRING). Validate predictions via mutagenesis studies (e.g., alanine scanning) and cross-reference with transcriptomic datasets (e.g., RNA-seq of treated cells) .

- Limitations : Address false positives in docking by incorporating solvent accessibility constraints .

Q. How do researchers design longitudinal studies to assess the peptide’s therapeutic potential in disease models?

- Methodology : Use transgenic animal models (e.g., Aβ-overexpressing mice for Alzheimer’s studies) with endpoints like behavioral assays and histopathology. Apply longitudinal RNA-seq to track pathway modulation over time .

- Ethical Considerations : Follow ARRIVE guidelines for animal studies and include sham-treated cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.